molecular formula C11H15BrO B13867477 1-Bromo-2-tert-butyl-4-methoxybenzene

1-Bromo-2-tert-butyl-4-methoxybenzene

Cat. No.: B13867477
M. Wt: 243.14 g/mol
InChI Key: WDYRYKSPRWZHIR-UHFFFAOYSA-N
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Description

1-Bromo-2-tert-butyl-4-methoxybenzene is a high-value aromatic bromide intermediate designed for specialized chemical synthesis and research applications . Its structure, featuring a bromine atom, a sterically demanding tert-butyl group, and an electron-donating methoxy group on a benzene ring, creates a unique reactivity profile that is exploited in advanced organic synthesis . Key Applications in Scientific Research This compound serves as a versatile building block in numerous research fields. In medicinal and agrochemical research, it is a key precursor for synthesizing complex active molecules through cross-coupling reactions . Its predictable reactivity makes it invaluable in material science for creating novel organic frameworks and in fundamental organic chemistry studies for investigating steric and electronic effects on reaction pathways . Synthetic Utility and Preparation Researchers can efficiently synthesize this compound via multiple validated routes. One common method involves the methylation of 2-bromo-5-(tert-butyl)phenol using methyl iodide and a base like potassium tert-butoxide in THF, providing the target compound in good yield and high purity after 3 hours at 70°C . An alternative approach is the regioselective bromination of 2-tert-butyl-4-methoxybenzene using Br2 or NBS, where the methoxy group activates the ring and the tert-butyl group directs substitution to the desired position . Handling and Safety Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Safe handling procedures must be followed, including the use of appropriate personal protective equipment (PPE) such as gloves and goggles. The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container .

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-2-tert-butyl-4-methoxybenzene

InChI

InChI=1S/C11H15BrO/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7H,1-4H3

InChI Key

WDYRYKSPRWZHIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)Br

Origin of Product

United States

Preparation Methods

Method 1: Methylation of 2-Bromo-5-(tert-butyl)phenol

One well-documented route involves methylation of 2-bromo-5-(tert-butyl)phenol using methyl iodide (MeI) in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent.

Reaction conditions:

  • Substrate: 2-bromo-5-(tert-butyl)phenol (1 g, 4.36 mmol)
  • Base: Potassium tert-butoxide (494.66 mg, 4.41 mmol)
  • Methylating agent: Methyl iodide (631.90 mg, 4.45 mmol)
  • Solvent: THF (5 mL)
  • Temperature: 70 °C
  • Reaction time: 3 hours

Procedure:

  • Dissolve the phenol in THF.
  • Add potassium tert-butoxide to deprotonate the phenol.
  • Add methyl iodide to methylate the phenolate ion.
  • Stir at 70 °C for 3 hours.
  • Quench with water, extract with ethyl acetate, wash, dry, and purify.

Yield and purity:

  • Yield: Approximately 750 mg of this compound obtained.
  • Purity: High, confirmed by chromatographic and spectroscopic methods.

This method is advantageous due to mild conditions and straightforward workup, producing the target compound in good yield and purity.

Method 2: Bromination of 2-tert-butyl-4-methoxybenzene

Another common synthetic approach is the electrophilic aromatic bromination of 2-tert-butyl-4-methoxybenzene using bromine (Br2) or N-bromosuccinimide (NBS) with a Lewis acid catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Reaction conditions:

  • Substrate: 2-tert-butyl-4-methoxybenzene
  • Brominating agent: Br2 or NBS
  • Catalyst: Fe or AlCl3
  • Temperature: Room temperature to mild heating
  • Solvent: Often dichloromethane or carbon tetrachloride

Mechanism:

  • The methoxy group activates the aromatic ring toward electrophilic substitution.
  • The bulky tert-butyl group directs bromination to the position ortho or para to itself, favoring substitution at position 1.
  • The reaction proceeds via formation of a bromonium ion electrophile and subsequent aromatic substitution.

Advantages:

  • Direct installation of bromine on the aromatic ring.
  • Scalable for industrial production.
  • High regioselectivity due to directing effects of substituents.

Limitations:

  • Requires careful control of reaction conditions to avoid polybromination.
  • Use of corrosive bromine and Lewis acids necessitates safety precautions.

Method 3: Lithium-Halogen Exchange and Electrophilic Quenching

A more specialized method involves lithium-halogen exchange reactions, where a brominated aromatic precursor undergoes metalation by organolithium reagents (e.g., n-butyllithium or tert-butyllithium) at low temperatures in solvents like THF, followed by quenching with electrophiles to introduce the methoxy group.

Typical conditions:

  • Precursor: 1-bromo-2-tert-butyl-4-bromobenzene or related halogenated compound
  • Organolithium reagent: n-BuLi or t-BuLi
  • Temperature: 0 °C or below
  • Electrophile: Dimethyl sulfate, methyl iodide, or other methylating agents

Advantages:

  • High regioselectivity and functional group tolerance.
  • Enables introduction of methoxy group at specific positions.

Challenges:

  • Requires low temperature and inert atmosphere.
  • Sensitive to moisture and air.

This method is useful for research-scale synthesis and for preparing derivatives with complex substitution patterns.

Industrial Production Considerations

Industrial synthesis of this compound often employs continuous flow reactors to optimize reaction efficiency, yield, and safety. Automated systems allow precise control of temperature, stoichiometry, and residence time, minimizing side reactions and waste.

Related Synthetic Transformations: Preparation of 2-tert-butyl-4-methoxyphenol

A closely related compound, 2-tert-butyl-4-methoxyphenol, is prepared by methylation of 4-bromo-2-tert-butylphenol using sodium methoxide or potassium methoxide under reflux conditions.

Patent data highlights:

  • Reaction temperature: 70 °C to reflux (~90-110 °C), preferably 90-95 °C.
  • Reaction time: 4.5 hours.
  • Atmosphere: Nitrogen to avoid oxidation.
  • Methanol is distilled off during reaction.
  • Purity achieved: >99% of target product before workup.
  • Minor impurities: phenol, 2-tert-butylphenol, 4-methoxyphenol at trace levels.

This process demonstrates efficient methylation of phenolic hydroxyl groups, which is analogous to the methylation step in the preparation of this compound.

Data Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Temperature Reaction Time Yield/Purity Notes
Methylation of 2-bromo-5-(tert-butyl)phenol 2-bromo-5-(tert-butyl)phenol Potassium tert-butoxide, methyl iodide, THF 70 °C 3 hours Good yield (~750 mg), high purity Mild conditions, straightforward
Bromination of 2-tert-butyl-4-methoxybenzene 2-tert-butyl-4-methoxybenzene Br2 or NBS, Fe or AlCl3 catalyst Room temp to mild heating Variable High regioselectivity Requires careful control, scalable
Lithium-halogen exchange Halogenated aromatic precursor n-BuLi or t-BuLi, electrophilic quench 0 °C or below Short High regioselectivity Sensitive conditions, research scale
Methylation of 4-bromo-2-tert-butylphenol (related) 4-bromo-2-tert-butylphenol Sodium or potassium methoxide, reflux 90-95 °C 4.5 hours >99% purity (before workup) Industrially relevant, patented process

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-tert-butyl-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-2-tert-butyl-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the tert-butyl and methoxy groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares 1-bromo-2-tert-butyl-4-methoxybenzene with structurally related brominated aromatics:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications References
1-Bromo-4-tert-butylbenzene C₁₀H₁₃Br 213.118 Br (1), tert-butyl (4) Used in Pd-catalyzed coupling reactions; lacks methoxy group
4-Bromoanisole (1-Bromo-4-methoxybenzene) C₇H₇BrO 187.04 Br (1), OMe (4) mp: 10–13°C; bp: 223°C; electron-rich ring for electrophilic substitution
1-Bromo-4-methoxy-2-methylbenzene C₈H₉BrO 201.06 Br (1), OMe (4), Me (2) Similar steric profile to tert-butyl but less hindered; used in agrochemical intermediates
2-Bromo-4-(tert-butyl)-1-methylbenzene C₁₁H₁₅Br 227.14 Br (2), tert-butyl (4), Me (1) Demonstrates regioselectivity in cross-coupling due to substituent positions
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ 293.16 Br (2), OMe (1), OBn (4) Benzyloxy group enables deprotection strategies; synthesized via sequential protection/bromination

Reactivity and Functionalization

  • Steric vs. electronic dominance :
    • The tert-butyl group in this compound dominates reactivity by hindering nucleophilic attack at the ortho position, whereas methoxy directs electrophiles to the para position .
    • In contrast, 4-bromoanisole (without tert-butyl) undergoes faster electrophilic substitution due to reduced steric bulk .
  • Cross-coupling efficiency :
    • Pd-catalyzed reactions with 1-bromo-4-tert-butylbenzene (lacking methoxy) show moderate yields due to steric constraints .
    • Methoxy-substituted analogues (e.g., 4-bromoanisole) exhibit higher reactivity in Buchwald-Hartwig amination due to electron donation .

Thermal and Physical Properties

  • Boiling/melting points :
    • Bulky substituents like tert-butyl increase melting points (e.g., 1-bromo-4-tert-butylbenzene is solid at room temperature) compared to liquid 4-bromoanisole (bp 223°C) .
    • Methoxy groups lower melting points due to reduced symmetry (e.g., 4-bromoanisole: mp 10–13°C vs. tert-butyl analogues) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-2-tert-butyl-4-methoxybenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via electrophilic aromatic substitution or halogenation of precursor aromatic systems. For brominated tert-butyl-methoxybenzenes, lithium-bromide exchange reactions (e.g., using n-BuLi or tert-BuLi at 0°C in THF) are effective for introducing functional groups . Solvent polarity and temperature critically impact reaction kinetics and regioselectivity. For example, polar aprotic solvents like DMF enhance electrophilic substitution rates, while lower temperatures reduce side reactions such as demethylation of the methoxy group .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodology :

  • <sup>1</sup>H NMR : The tert-butyl group appears as a singlet (~1.3 ppm, 9H), while the methoxy group resonates as a singlet (~3.8 ppm, 3H). Aromatic protons exhibit splitting patterns consistent with para-substitution (e.g., doublets for H3 and H5) .
  • Mass Spectrometry : Expected molecular ion [M]<sup>+</sup> at m/z 256 (C11H15BrO). Fragmentation patterns include loss of Br (m/z 177) and tert-butyl group (m/z 199) .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Methodology : The compound is insoluble in water but soluble in organic solvents like dichloromethane or ether. Stability tests under nitrogen vs. ambient air reveal oxidative degradation of the methoxy group over time. Store at –20°C in amber vials to prevent photodegradation of the bromine moiety .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The tert-butyl group creates steric bulk, reducing accessibility to the bromine atom for palladium catalysts. Kinetic studies show slower oxidative addition steps compared to less hindered analogs. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to improve coupling efficiency .

Q. What computational strategies predict the regioselectivity of further functionalization (e.g., nitration or sulfonation)?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The methoxy group directs electrophiles to the para position relative to the tert-butyl group, but bromine’s electron-withdrawing effect competes. Validate predictions via competitive experiments and HPLC analysis of product ratios .

Q. How can contradictory data on biological activity (e.g., antifungal vs. cytotoxicity) be resolved?

  • Methodology :

  • Dose-Response Analysis : Test across a concentration gradient (e.g., 0.1–100 µM) to differentiate therapeutic vs. toxic thresholds.
  • Mechanistic Studies : Use fluorescence-based assays (e.g., membrane permeability probes) to determine if cytotoxicity arises from nonspecific membrane disruption .
  • Comparative SAR : Compare with analogs lacking the tert-butyl group to isolate structural contributors to bioactivity .

Q. What strategies mitigate side reactions during multi-step syntheses involving this compound?

  • Methodology :

  • Protecting Groups : Temporarily protect the methoxy group (e.g., as a TMS ether) during Grignard or lithiation steps .
  • Catalyst Screening : High-throughput screening (e.g., Pd/XPhos) identifies catalysts minimizing dehalogenation side reactions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

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